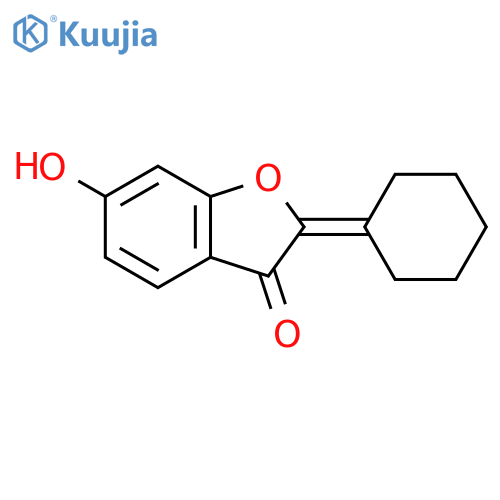Cas no 88280-89-1 (3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)

88280-89-1 structure
商品名:3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-
- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one
- 88280-89-1
- DTXSID70529016
- SCHEMBL11070617
- 2-cyclohexylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- AKOS005651991
- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one
- EiM08-41594
- VS-11303
- CS-0330675
- 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one
-
- インチ: InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2
- InChIKey: AORXDXVOXDLFST-UHFFFAOYSA-N
- ほほえんだ: C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1
計算された属性
- せいみつぶんしりょう: 230.094294304g/mol
- どういたいしつりょう: 230.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.5Ų
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-500mg |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 500mg |
¥4158.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-1g |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 1g |
¥7066.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-5g |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 5g |
¥12945.00 | 2024-04-27 |
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
88280-89-1 (3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
